(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a structurally complex enone derivative featuring:
- Furan-2-yl group: A five-membered aromatic heterocycle with oxygen, contributing to electron-rich properties.
- Piperidine ring: A six-membered nitrogen-containing heterocycle, often improving solubility and bioavailability.
- α,β-Unsaturated ketone (enone): A conjugated system that may participate in Michael addition reactions or serve as a pharmacophore in drug design.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(6-5-15-4-2-9-23-15)21-8-1-3-13(11-21)17-19-20-18(24-17)14-7-10-25-12-14/h2,4-7,9-10,12-13H,1,3,8,11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZPWYHRXHYRU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a novel synthetic derivative that incorporates multiple heterocyclic components, notably a furan ring, a thiophene moiety, and a 1,3,4-oxadiazole. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 327.36 g/mol. The presence of diverse functional groups contributes to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃S |
| Molecular Weight | 327.36 g/mol |
| CAS Number | 1396891-65-8 |
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit considerable antimicrobial properties. For instance:
- Dhumal et al. (2016) demonstrated that compounds containing the 1,3,4-oxadiazole ring effectively inhibited Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
- Desai et al. (2016) reported that certain oxadiazole derivatives showed antimicrobial activity significantly stronger than ampicillin against various Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structure suggests potential anticancer properties. The oxadiazole moiety has been associated with various anticancer activities:
- A study highlighted that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Das et al. (2020) found that oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
The mechanism of action for such compounds often involves interaction with specific biological targets:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other proteins involved in cellular signaling pathways .
Case Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 3a | 100 | Staphylococcus aureus |
| Compound 4b | 125 | Escherichia coli |
These results indicate that certain derivatives possess comparable efficacy to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
These findings suggest promising anticancer potential for further development .
Chemical Reactions Analysis
Nucleophilic Additions to α,β-Unsaturated Ketone
The conjugated enone system undergoes Michael additions and nucleophilic attacks:
Example: Reaction with pyrrolidine in ethanol yields a stable β-amino ketone via 1,4-addition.
Cycloaddition Reactions
The enone system participates in Diels-Alder reactions:
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core undergoes ring-opening and functionalization:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12h | Thiophene-3-carbohydrazide and furan derivatives |
| Reduction (H₂/Pd-C) | Methanol, 40 psi H₂ | Piperidine-thiophene amine intermediate |
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitro-oxadiazole derivatives (meta-substitution) |
Heteroaromatic Substitution (Thiophene/Furan)
Electrophilic substitutions occur preferentially on electron-rich furan and thiophene rings:
| Reaction | Site | Conditions | Product |
|---|---|---|---|
| Bromination | Furan C3 | Br₂/CHCl₃, 0°C | 3-Bromo-furan analog |
| Sulfonation | Thiophene C2 | SO₃/DMF, 60°C | Thiophene-2-sulfonic acid derivative |
Photochemical and Thermal Behavior
-
Photodimerization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the enone system, forming a dimeric structure.
-
Thermal decomposition : Above 200°C, the oxadiazole ring degrades into CO₂ and NH₃, leaving a piperidine-thiophene residue .
Catalytic Modifications
| Catalyst | Reaction | Outcome |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling (aryl boronic acid) | Biaryl-functionalized oxadiazole |
| LDA | Deprotonation (α to ketone) | Enolate intermediates for alkylation |
Key Stability Considerations:
-
pH sensitivity : Oxadiazole hydrolyzes rapidly in strong acids (t₁/₂ = 2h in 1M HCl) .
-
Light sensitivity : Stores best in amber vials at −20°C to prevent photodegradation .
This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing antimicrobial and anticancer agents, as evidenced by structural analogs . Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogs:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1637 cm⁻¹, consistent with enones in . The oxadiazole and thiophene groups may introduce additional peaks at 1600–1500 cm⁻¹ (C=N/C=S stretches).
- NMR Data : Compared to the chlorophenyl analog in , the target compound’s thiophene-oxadiazole system would downfield-shift aromatic protons (e.g., δ 7.40–8.06 ppm in ) . Piperidine protons typically resonate near δ 1.50–3.50 ppm.
- Solubility and Lipophilicity : The oxadiazole-thiophene system may reduce solubility in polar solvents compared to the trimethoxyphenyl analog in . Chlorophenyl substitution () increases logP, favoring membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
